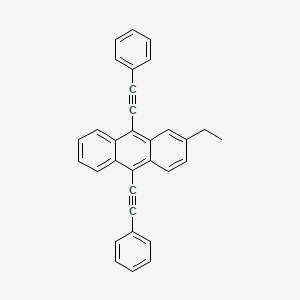

2-Ethyl-9,10-bis(phenylethynyl)anthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22/c1-2-24-17-20-31-29(21-18-25-11-5-3-6-12-25)27-15-9-10-16-28(27)30(32(31)23-24)22-19-26-13-7-4-8-14-26/h3-17,20,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNQYWZDLPDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314305 | |

| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53158-83-1 | |

| Record name | 53158-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53158-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization Strategies for 2 Ethyl 9,10 Bis Phenylethynyl Anthracene

Established Synthetic Pathways for 2-Ethyl-9,10-bis(phenylethynyl)anthracene

The construction of the this compound molecule is primarily achieved through well-established organic reactions that build the core anthracene (B1667546) structure and append the phenylethynyl side groups.

Synthesis via Anthraquinone (B42736) Precursors and Subsequent Reduction

A common and effective method for synthesizing 9,10-disubstituted anthracenes, including the 2-ethyl derivative, begins with a corresponding anthraquinone precursor. beilstein-journals.orggoogle.com This approach is advantageous because it utilizes the stable anthraquinone core to direct substitutions to other positions on the rings before the final, more reactive anthracene is formed. beilstein-journals.org

The synthesis of this compound from 2-ethyl-9,10-anthraquinone involves a two-step process. google.com First, the anthraquinone is reacted with a nucleophile, typically lithium phenylacetylide, which attacks the carbonyl carbons at the 9 and 10 positions. This reaction forms a diol intermediate, specifically 2-ethyl-9,10-dihydro-9,10-dihydroxy-9,10-bis(phenylethynyl)anthracene. google.com The subsequent step involves the reduction of this diol. A common reducing agent for this transformation is stannous chloride in an acidic medium, which facilitates the removal of the hydroxyl groups and the aromatization of the central ring to yield the final product. google.com

Data sourced from patent US3911038A. google.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are a cornerstone for the synthesis of BPEA derivatives. thieme-connect.comsemanticscholar.org This reaction creates carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, making it ideal for attaching phenylethynyl groups to an anthracene core. thieme-connect.com

The typical starting material for this synthesis is a 9,10-dihaloanthracene, which is coupled with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. semanticscholar.org A significant challenge in this synthesis is the difficulty in achieving a double coupling, especially when starting from 9,10-dibromoanthracene, which often results in low to moderate yields of the desired product. thieme-connect.com To circumvent this issue, researchers have developed a stepwise approach using 9-bromo-10-iodoanthracene (B15290078) as a precursor. thieme-connect.com The greater reactivity of the carbon-iodine bond allows for a more selective and higher-yielding initial coupling, followed by a second coupling at the bromo-position. thieme-connect.com

The synthesis of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives has been successfully achieved through the Sonogashira coupling of (10-bromoanthracen-9-yl)diphenylphosphine oxide with various terminal arylacetylenes, yielding the products quantitatively. kyushu-u.ac.jp This demonstrates the versatility of the Sonogashira reaction in creating complex BPEA structures. kyushu-u.ac.jp

Integrated One-Pot Synthetic Processes for Substituted Anthracenes

To improve synthetic efficiency, reduce waste, and simplify procedures, researchers have developed integrated one-pot processes for preparing substituted anthracenes. thieme-connect.comnih.gov These methods combine multiple reaction steps into a single sequence without isolating intermediates. acs.org

One notable example is the one-pot synthesis of unsymmetrically substituted BPEA derivatives. thieme-connect.comthieme-connect.com This process integrates a Sonogashira coupling with a double-elimination reaction. thieme-connect.com The synthesis starts with 10-bromo-9-anthracenecarbaldehyde, which undergoes a stepwise Sonogashira coupling with one phenylethyne, followed by a one-shot double-elimination reaction with a benzyl (B1604629) phenyl sulfone to install the second phenylethynyl group. thieme-connect.com This integrated approach provides good yields through simple operations. thieme-connect.com Other one-pot methods for synthesizing substituted anthracenes include rhodium-catalyzed oxidative benzannulation and gold-catalyzed cyclization of o-alkynyldiarylmethanes. frontiersin.org

Rational Design and Synthesis of this compound Derivatives

The targeted synthesis of derivatives allows for the fine-tuning of the molecule's properties for specific applications. This involves the strategic introduction of various functional groups onto the BPEA framework.

Regioselective Introduction of Alkyl and Halogen Substituents

The introduction of alkyl and halogen substituents onto the BPEA core can significantly alter its photophysical properties. wikipedia.org For instance, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) is used for yellow-green light emission, while the 2-chloro derivative produces green light. wikipedia.org

The synthesis of these halogenated derivatives typically follows the same core synthetic pathways, such as Sonogashira coupling, but starts with a pre-functionalized halo-anthracene precursor. chemrxiv.org For example, 1-chloro-9,10-bis(phenylethynyl)anthracene has been successfully used as a solid-state annihilator in photon upconversion systems. chemrxiv.org The synthesis of such compounds can be achieved via a palladium-catalyzed Sonogashira cross-coupling of the corresponding dihaloanthracene with phenylacetylene. chemrxiv.org

Regioselective functionalization can also be challenging due to the inherent reactivity of the anthracene core, which favors substitution at the 9 and 10 positions. acs.orgresearchgate.net However, strategies have been developed to functionalize the terminal rings by modulating the electronic properties of substituents already present on the molecule. researchgate.net

Table 2: Common BPEA Derivatives and Their Emission Colors

| Compound | Emission Color | Application Note |

|---|---|---|

| 1-Chloro-9,10-bis(phenylethynyl)anthracene | Yellow-Green | Used in 30-minute high-intensity light sticks. wikipedia.org |

| 2-Chloro-9,10-bis(phenylethynyl)anthracene | Green | Used in 12-hour low-intensity light sticks. wikipedia.org |

Data sourced from Wikipedia. wikipedia.org

Incorporation of Amide Functional Groups for Directed Interactions

The incorporation of functional groups capable of forming specific, directed interactions, such as hydrogen bonds, is a key strategy in crystal engineering and the design of functional materials. Amide groups are particularly useful for this purpose.

While direct synthesis of an amide-functionalized 2-Ethyl-BPEA is not detailed in the provided context, general methods for amide bond formation can be applied. nih.gov A common protocol involves the coupling of a carboxylic acid with an amine using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov To functionalize a BPEA derivative, one could start with a BPEA molecule bearing either a carboxylic acid or an amine group, which would then be reacted with the appropriate partner.

The introduction of such groups can influence intermolecular packing and interactions. For polycyclic aromatic hydrocarbons (PAHs), interactions are often governed by π-π stacking and hydrophobic forces. nih.gov Introducing amide groups would add the potential for strong, directional hydrogen bonding, which could be used to control the solid-state structure and, consequently, the material's bulk properties. The synthesis of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes, which contain a polar P=O group, demonstrates how functional groups can be introduced to modulate electronic properties and intermolecular interactions. kyushu-u.ac.jp

Synthesis of Extended π-Conjugated Architectures Incorporating this compound Units

The construction of extended π-conjugated architectures from this compound (2-Et-BPEA) and related BPEA units is primarily driven by the desire to create materials with tailored photophysical and electronic properties. These larger systems, including oligomers and polymers, leverage the inherent fluorescence and chemical stability of the BPEA core while enabling new functionalities through inter-unit electronic communication. The primary synthetic tool for achieving this is the palladium-catalyzed Sonogashira cross-coupling reaction, which efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org

Oligomeric Structures: Dimers and Trimers

A common strategy to create well-defined, extended π-systems involves the coupling of multiple BPEA units through specific linker molecules. This approach allows for precise control over the geometry and electronic interaction between the chromophores. The synthesis of BPEA dimers and trimers is a prominent example of this methodology.

Researchers have successfully synthesized oligomers where BPEA units are connected by various aromatic linkers. For instance, a BPEA trimer has been prepared through a threefold Sonogashira coupling reaction. nih.gov This involved reacting a brominated BPEA derivative with a central core molecule like 1,3,5-triethynylbenzene, which acts as a trifunctional linker. The product was then purified using a combination of size exclusion chromatography, silica (B1680970) gel column chromatography, and precipitation. nih.gov This method ensures the formation of a star-shaped molecule with a central benzene (B151609) ring connected to three BPEA arms.

Similarly, BPEA dimers have been constructed by coupling two BPEA units. nih.gov The choice of linker is crucial as it influences the spatial arrangement and the degree of electronic conjugation between the anthracene moieties. The general synthetic approach remains the Sonogashira coupling, valued for its reliability and functional group tolerance under mild reaction conditions. wikipedia.orgorganic-chemistry.org

Table 1: Synthetic Strategies for BPEA Oligomers

| Target Architecture | Key Reagents | Coupling Reaction | Purification Method | Reference |

|---|---|---|---|---|

| BPEA Trimer | Brominated BPEA, 1,3,5-Triethynylbenzene | Sonogashira Coupling | Chromatography, Precipitation | nih.gov |

Polymeric Architectures

The incorporation of BPEA units into polymeric backbones represents another key strategy for developing advanced materials. These polymers can exhibit enhanced processability and film-forming properties, which are essential for applications in organic electronics.

One established method for creating such polymers is the Sonogashira step-growth polymerization. This involves reacting a di-halogenated BPEA monomer with a di-alkynyl co-monomer. For example, a 2,6-dibromo-9,10-bis(phenylethynyl)anthracene derivative can be polymerized with an arylene di-ethyne, leading to a conjugated polymer where BPEA units are linked by aryleneethynylene bridges. researchgate.net

Alternative polymerization techniques have also been employed for related anthracene-based polymers, suggesting their applicability to 2-Et-BPEA systems. These include the Wittig-Horner reaction, which can be used to create polymers with vinylene linkages. researchgate.net In a typical synthesis, a BPEA derivative containing bis(diethylphosphorylmethyl) groups is reacted with a dicarbaldehyde comonomer. researchgate.net This polycondensation reaction yields polymers with an alternating structure of BPEA and arylenevinylene units. The introduction of flexible side chains, such as hexyl groups, onto the phenylethynyl moieties or the comonomer can improve the solubility and processability of the final polymer. researchgate.net

Table 2: Polymerization Methods for BPEA-based Architectures

| Polymer Type | Monomers | Polymerization Method | Linkage Type | Reference |

|---|---|---|---|---|

| Conjugated Polymer | Di-bromo-BPEA, Arylene di-ethyne | Sonogashira Coupling | Aryleneethynylene | researchgate.net |

These synthetic methodologies provide a versatile toolbox for constructing a wide range of extended π-conjugated systems based on the 2-Et-BPEA core. The ability to combine different linkers and polymerization techniques allows for fine-tuning of the electronic and physical properties of the resulting macromolecules for specific applications.

Advanced Spectroscopic and Photophysical Investigations of 2 Ethyl 9,10 Bis Phenylethynyl Anthracene

Electronic Absorption and Emission Characteristics of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA)

Detailed Analysis of Absorption and Fluorescence Spectra

The fluorescence spectrum of BPEA is typically well-resolved and shows a mirror-image relationship with the absorption spectrum, which is characteristic of many aromatic molecules. researchgate.net In cyclohexane, with an excitation wavelength of 425 nm, the emission is strong and clearly structured. omlc.org Some sources report excitation and emission peaks for BPEA at approximately 310 nm and 468 nm, respectively. aatbio.com

Impact of Solvent Environment on Spectral Features and Excited State Dynamics

For the parent BPEA, the shape and position of its absorption and fluorescence spectra have been shown to be nearly identical across a variety of solvents with differing polarities. researchgate.net However, recent studies on BPEA dimers and trimers indicate that in polar solvents, the formation of a triplet excited state can occur through charge recombination from a symmetry-breaking charge-separated state. nih.govnih.gov This highlights that while the basic spectral positions may not shift dramatically, the solvent can play a critical role in the excited state deactivation pathways. nih.govnih.gov

Investigation of Vibronic Coupling and Conformational Disorder

Research on BPEA has shown that its UV-vis spectrum in fluid media often displays diminished vibrational resolution compared to its fluorescence spectrum. researchgate.net This phenomenon is attributed to the coexistence of several molecular conformations at room temperature, a result of torsional disorder from the rotation of the phenylethynyl groups. researchgate.net When the molecule is placed in a more rigid environment, such as a polyethylene (B3416737) film, this conformational flexibility is reduced, and a well-resolved, planar conformation dominates, leading to a sharper absorption spectrum. researchgate.net This indicates a strong coupling between the electronic transitions and the vibrational modes associated with the molecule's structure.

Excited State Relaxation Pathways and Quantum Yields of 9,10-bis(phenylethynyl)anthracene (BPEA)

Measurement of Fluorescence Lifetimes and Quantum Efficiencies

BPEA is renowned for its high fluorescence quantum efficiency, making it a popular compound in chemiluminescent applications. wikipedia.org The fluorescence quantum yield has been reported to be as high as 1.0 in cyclohexane. omlc.org Other studies have measured a quantum yield of 0.87 in the same solvent. researchgate.net

The fluorescence lifetime of BPEA in methylcyclohexane (B89554) has been measured to be approximately 3.2 nanoseconds at room temperature. researchgate.net This value is consistent with the high quantum yield, indicating that radiative decay from the first excited singlet state is the dominant relaxation pathway.

Table 1: Photophysical Properties of 9,10-bis(phenylethynyl)anthracene (BPEA) in Cyclohexane

| Property | Value | Reference |

|---|---|---|

| Absorption Max (λabs) | 451.2 nm | omlc.org |

| Molar Extinction (ε) | 35,400 M⁻¹cm⁻¹ | omlc.org |

| Emission Max (λem) | ~480 nm | aatbio.com |

| Fluorescence Quantum Yield (Φf) | 1.0 | omlc.org |

| Fluorescence Lifetime (τf) | 3.2 ns (in methylcyclohexane) | researchgate.net |

Intersystem Crossing (ISC) Processes and Triplet State Formation

For the BPEA monomer, intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁) is generally considered to be an insignificant deactivation pathway. researchgate.net Single-molecule spectroscopy studies have confirmed this, revealing extremely low ISC yields on the order of 10⁻⁵ to 10⁻⁴. rsc.org The triplet energy of BPEA is reported to be between 1.2 and 1.3 eV. nih.gov

However, in molecular dimers and trimers of BPEA, triplet states can be formed, particularly in polar solvents. nih.govnih.govresearchgate.net This formation is not due to direct ISC from the initial singlet exciton (B1674681) but is a consequence of charge recombination following a symmetry-breaking charge separation. nih.govnih.govresearchgate.net

Mechanisms of Photobleaching and Photostability Assessment

The photostability of 9,10-bis(phenylethynyl)anthracene (BPEA), the parent compound of 2-Ethyl-9,10-bis(phenylethynyl)anthracene, has been scrutinized using single-molecule spectroscopy (SMS). rsc.orgresearchgate.net These studies provide critical insights into the degradation pathways of the chromophore. The primary mechanism of photobleaching involves molecular oxygen. rsc.orgresearchgate.net In the presence of air, the photostability of BPEA is significantly compromised. rsc.orgresearchgate.net However, under deoxygenated conditions (an argon atmosphere), the molecule demonstrates remarkable robustness, emitting over 10 million photons on average before photobleaching. rsc.orgresearchgate.net This suggests that photo-oxidation is a key degradation pathway.

The photobleaching quantum yield, a measure of the probability of a molecule undergoing irreversible photodegradation per absorbed photon, is exceptionally low for BPEA in an inert environment, on the order of 10⁻⁹ to 10⁻⁸. rsc.orgresearchgate.net This inherent stability makes it a promising candidate for applications requiring long operational lifetimes. The frequent "on/off" blinking observed in fluorescence intensity trajectories from single BPEA molecules is attributed to the temporary shelving of the molecule in the excited triplet state (T₁) via intersystem crossing (ISC) from the first excited singlet state (S₁). rsc.orgresearchgate.net Analysis of this blinking behavior revealed extremely low ISC yields, in the range of 10⁻⁵ to 10⁻⁴. rsc.org

Exploration of Singlet Fission and Triplet-Triplet Annihilation in Thin Films

In the solid state, derivatives of 9,10-bis(phenylethynyl)anthracene are known to undergo various intermolecular processes, including singlet fission (SF) and triplet-triplet annihilation (TTA). researchgate.net Singlet fission is an exciton multiplication process where a singlet exciton (S₁) converts into two triplet excitons (T₁), a phenomenon of significant interest for enhancing solar cell efficiency. researchgate.netnih.gov

Efficient singlet fission has been demonstrated in polycrystalline thin films of BPEA. researchgate.netnih.gov The process is highly dependent on the crystalline structure, with two identified polymorphs exhibiting different SF rates. researchgate.netnih.gov The triplet energy of BPEA is approximately half of its singlet energy (E(S₁) ≈ 2.40 eV, E(T₁) ≈ 1.11 eV in the solid state), which is a favorable condition for singlet fission. researchgate.netnih.gov Studies using femtosecond and nanosecond transient absorption spectroscopy have confirmed singlet fission as a dominant relaxation pathway in BPEA nanoaggregates and thin films, with reported triplet yields as high as 180 ± 20%, nearing the theoretical maximum of 200%. researchgate.netnih.govresearchgate.net The long triplet lifetime, measured to be around 30 microseconds, further enhances its suitability for photovoltaic applications. researchgate.net

Triplet-triplet annihilation, a process that is essentially the reverse of singlet fission, is also a relevant decay pathway in these materials. rsc.org It can lead to delayed fluorescence, a phenomenon that has been observed in BPEA systems. researchgate.net

Application of Advanced Spectroscopic Techniques

Synchrotron Radiation Linear Dichroism (SRLD) for Electronic Transition Analysis

Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy has been employed to investigate the electronic transitions of BPEA by measuring its absorption of linearly polarized light in the range of 20,000–58,000 cm⁻¹ (500–170 nm). ruc.dk For this technique, BPEA molecules were aligned in stretched polyethylene films. ruc.dk The study, supported by quantum chemical calculations, provided a revised analysis of the polarization of the visible absorption band and led to the characterization of several electronic transitions that had not been previously observed. ruc.dk This detailed understanding of the electronic structure is fundamental to predicting and controlling the photophysical behavior of BPEA and its derivatives. ruc.dk

Single-Molecule Spectroscopy (SMS) for Heterogeneity and Dynamics

Single-molecule spectroscopy (SMS) offers a powerful lens to study the photophysics of BPEA without ensemble averaging. rsc.orgresearchgate.net By investigating individual BPEA molecules dispersed in a thin polymer film, researchers have verified single-molecule detection through fluorescence intensity trajectories, which show characteristic one-step photobleaching and on/off blinking. rsc.orgresearchgate.net

This blinking is a direct consequence of the molecule entering a long-lived triplet state. rsc.org By analyzing the statistics of these blinking events, key photophysical parameters can be extracted for individual molecules. rsc.orgresearchgate.net For BPEA, this analysis yielded the distribution of triplet lifetimes and the S₁→T₁ intersystem crossing quantum yields. rsc.org The extremely low ISC yields (10⁻⁵–10⁻⁴) are a testament to the molecule's high fluorescence quantum efficiency. rsc.orgomlc.org SMS studies under different atmospheres (air vs. argon) have definitively shown that oxygen significantly degrades the photostability of BPEA. rsc.orgresearchgate.net In the absence of oxygen, BPEA's high photostability makes it a suitable fluorescent probe for single-molecule imaging. rsc.orgresearchgate.net

| Parameter | Value | Condition | Source |

| Photons before photobleaching | > 10⁷ | Deoxygenated | rsc.orgresearchgate.net |

| Photobleaching Yield | 10⁻⁹–10⁻⁸ | Deoxygenated | rsc.orgresearchgate.net |

| Intersystem Crossing (ISC) Yield | 10⁻⁵–10⁻⁴ | Polymer film | rsc.org |

Femtosecond Broadband Fluorescence Up-conversion Spectroscopy (FLUPS) for Ultrafast Dynamics

Femtosecond Broadband Fluorescence Up-conversion Spectroscopy (FLUPS) is a technique with sub-100-femtosecond temporal resolution used to capture the earliest moments of a molecule's fluorescence. nih.gov While specific FLUPS data for this compound is not detailed in the available literature, this method is ideally suited for studying the ultrafast dynamics characteristic of BPEA and related molecules. rsc.org For instance, upon photoexcitation, molecules with phenylethynyl groups often undergo rapid structural planarization in the excited state. rsc.org FLUPS can directly observe the spectral shifts and changes in fluorescence lifetime associated with these ultrafast geometric relaxations, providing a detailed picture of the excited-state potential energy surface. nih.govrsc.org

Electronic Transient Absorption Spectroscopy (TA) for Excited State Evolution

Electronic Transient Absorption (TA) spectroscopy is a cornerstone technique for mapping the evolution of excited states in BPEA and its derivatives. researchgate.netnih.gov In femtosecond TA (fsTA) experiments, a pump pulse excites the molecule, and a subsequent probe pulse measures the change in absorption over a range of wavelengths and time delays. nih.govamazonaws.com

Studies on BPEA thin films using fsTA have been instrumental in elucidating the dynamics of singlet fission. nih.govamazonaws.com These experiments track the decay of the initial singlet exciton signature and the concomitant rise of the triplet exciton absorption. amazonaws.com Global fitting of this data allows for the determination of rate constants for singlet fission. For BPEA, these rates are highly dependent on the molecular packing in the solid state. nih.govamazonaws.com In studies of BPEA dimers and trimers in solution, fsTA revealed that in polar solvents, triplet states are formed through charge recombination following an initial charge separation step, rather than through singlet fission. nih.gov The spectra initially show an S₁ absorption that evolves on a picosecond timescale, corresponding to the planarization of the molecule in the excited state. nih.gov

| Compound/System | Technique | Observed Process | Rate/Lifetime | Source |

| BPEA (Polymorph A) | fsTA | Singlet Fission Rate (kSFA) | (109 ± 4 ps)⁻¹ | researchgate.netnih.gov |

| BPEA (Polymorph B) | fsTA | Singlet Fission Rate (kSFB) | (490 ± 10 ps)⁻¹ | researchgate.netnih.gov |

| BPEA Nanoaggregate/Film | nsTA | Triplet Lifetime | ~30 µs | researchgate.net |

| BPEA Dimer (in THF) | fsTA | S₁ Decay (Planarization) | Few picoseconds | nih.gov |

| BPEA Dimer (in THF) | fsTA | Uniform Decay Lifetime | 3.2 ns | nih.gov |

Ultrafast Raman Loss Spectroscopy for Structural Dynamics in Excited States

Ultrafast Raman Loss Spectroscopy (URLS) has emerged as a powerful technique for elucidating the intricate structural dynamics of molecules in their excited states. This method provides real-time vibrational information, offering a window into the geometric changes that occur on femtosecond and picosecond timescales following photoexcitation. In the context of this compound (a derivative of 9,10-bis(phenylethynyl)anthracene, BPEA), URLS has been instrumental in distinguishing between and characterizing the dynamics of its nearly isoenergetic excited singlet (S₁) state and the multi-excitonic triplet-triplet state (¹(TT)). semanticscholar.orgrsc.org

Investigations using URLS on BPEA in solution have successfully captured the structural evolution as the molecule transitions between these excited states. rsc.org While transient absorption spectroscopy features for the S₁ and ¹(TT) states are often convoluted and difficult to distinguish due to their energetic proximity (separated by approximately 30 meV or ~250 cm⁻¹), URLS provides clear, mode-specific vibrational information. rsc.orgresearchgate.net

Detailed analysis of the URLS data reveals time-dependent shifts in the frequencies of specific vibrational modes, which are direct indicators of structural rearrangements within the molecule. rsc.org Specifically, the Raman modes corresponding to the C≡C (alkyne) and C=C (aromatic) stretching vibrations exhibit significant changes over time. rsc.orgresearchgate.net

Upon photoexcitation, a systematic red-shift (a decrease in frequency) in the C=C and C≡C vibrational modes is observed, which is then followed by a blue-shift (an increase in frequency) over a longer timescale. rsc.orgresearchgate.net These spectral shifts are interpreted as direct evidence of the structural changes occurring as the system evolves from the initially populated S₁ state to the ¹(TT) state. rsc.org The initial red-shift is consistent with bond elongation in the excited singlet state, while the subsequent blue-shift reflects the structural reorganization associated with the formation of the multi-excitonic ¹(TT) state. rsc.org

The dynamics of these spectral shifts occur on distinct timescales, providing kinetic information about the state-to-state transitions. The table below summarizes the key findings from URLS studies on BPEA, the parent compound of this compound.

Table 1: Time-Resolved Raman Mode Shifts in BPEA Following Photoexcitation

| Vibrational Mode | Initial Shift | Subsequent Shift | Associated Timescale (ps) | Inferred Structural Dynamic |

|---|---|---|---|---|

| C=C Stretch | Red-shift | Blue-shift | ~2.0 and ~20 | Evolution from S₁ to ¹(TT) state |

Data sourced from studies on 9,10-bis(phenylethynyl)anthracene (BPEA). rsc.org

These findings from ultrafast Raman loss spectroscopy provide critical insights into the photophysical behavior of the 9,10-bis(phenylethynyl)anthracene chromophore. The observed structural dynamics are fundamental to understanding the mechanisms of processes like singlet fission and triplet-triplet annihilation, for which BPEA and its derivatives are considered promising candidates. rsc.orgresearchgate.net The ability of URLS to resolve the subtle structural differences between the S₁ and ¹(TT) states, which are nearly indistinguishable by other means, underscores the power of this technique in modern photochemistry. rsc.org

Computational and Theoretical Chemistry Studies on 2 Ethyl 9,10 Bis Phenylethynyl Anthracene

Quantum Chemical Calculations for Electronic Structure and Excited States

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the photophysical behavior of molecules like 2-Ethyl-9,10-bis(phenylethynyl)anthracene. These methods provide insights into both the ground and excited electronic states, which are crucial for applications in materials science.

Application of Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground state properties of organic conjugated molecules. For the family of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d), are commonly employed to determine molecular geometries and electronic structures. researchgate.net These calculations yield critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netkyushu-u.ac.jp

Table 1: Representative Calculated Electronic Properties for BPEA Derivatives This table showcases typical data obtained via DFT calculations for BPEA derivatives, illustrating the type of information generated for understanding their electronic structure.

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| BPEA Parent | DFT/B3LYP | -5.49 | -2.40 (Calculated) | 3.09 | researchgate.netchemrxiv.orgresearchgate.net |

| Donor-Acceptor DPPPEA | DFT | N/A | N/A | N/A | kyushu-u.ac.jp |

Note: Specific values for this compound are not available in the provided sources; this table serves as an example of the methodology.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Prediction

To understand the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. It allows for the prediction of electronic absorption (UV-Vis) and emission (fluorescence) spectra by calculating the transition energies between the ground state and various excited states. kyushu-u.ac.jp For BPEA and its derivatives, TD-DFT can accurately model the nature of these transitions, such as whether they are localized on the anthracene (B1667546) core or involve charge-transfer (CT) character. kyushu-u.ac.jp

In donor-acceptor type derivatives of BPEA, TD-DFT has been used to explain phenomena like solvatofluorochromism, where the emission color changes with solvent polarity due to the stabilization of a charge-transfer excited state. kyushu-u.ac.jp For this compound, TD-DFT would be instrumental in predicting its absorption and emission maxima and understanding how the ethyl group subtly modifies the photophysical properties compared to other derivatives.

Semiempirical Models and LCOAO Approaches for Photophysical Insights

While DFT and TD-DFT provide high accuracy, they can be computationally expensive for very large systems or for dynamic simulations. Semiempirical models and Linear Combination of Atomic Orbitals (LCOAO) approaches offer a faster, albeit more approximate, alternative for gaining photophysical insights. These methods are parameterized using experimental data and can be effective in screening large numbers of derivatives or studying trends in photophysical properties across a series of compounds. researchgate.net They are particularly useful for predicting how different substituents influence the π-conjugation and, consequently, the absorption and emission characteristics of the BPEA framework. researchgate.net

Theoretical Investigations of Conformational Dynamics and Torsional Angles

The three-dimensional structure and flexibility of this compound are critical to its properties. The phenylethynyl groups attached to the anthracene core are not held in a fixed position and can rotate.

Theoretical investigations show that conjugated molecules with phenylethynyl units are often characterized by significant torsional disorder at room temperature. rsc.org In the ground state, there is a relatively flat potential energy surface along the torsional coordinates, allowing for a distribution of different rotational angles. However, upon electronic excitation, the molecule tends to become more planar and rigid due to increased π-conjugation in the excited state. rsc.org This change in geometry between the ground and excited states explains why the absorption and emission spectra of these molecules are often not perfect mirror images of each other. rsc.org

Ultrafast spectroscopic studies on the parent BPEA, supported by theoretical models, reveal that this planarization dynamic in the excited state can occur on a very fast timescale. rsc.org For the 2-ethyl derivative, the ethyl group would introduce steric hindrance that could influence the preferred torsional angles in the ground state and potentially alter the dynamics of planarization in the excited state.

Computational Modeling of Intermolecular Interactions and Aggregation Phenomena

In the solid state or in concentrated solutions, the properties of this compound are heavily influenced by how the molecules interact with each other. Computational modeling is essential for studying these intermolecular interactions and aggregation phenomena.

Studies on BPEA dimers and trimers show that aggregation can lead to the formation of excimers, which are excited-state complexes formed between two molecules. nih.gov These aggregates have different photophysical properties than the isolated molecules and their formation can compete with other processes like singlet fission. researchgate.netnih.gov The efficiency of processes like triplet-triplet annihilation and singlet fission is highly sensitive to the distance and orientation between adjacent chromophores. chemrxiv.orgnih.gov

Computational models can predict the most stable packing arrangements in a crystal and calculate the electronic coupling between molecules. For the 2-ethyl derivative, the ethyl group would affect the solid-state packing, likely increasing the intermolecular distance compared to the unsubstituted BPEA, which in turn would modify the intermolecular electronic coupling and the bulk material's optical and electronic properties. chemrxiv.org Hydrogen bonding interactions have also been explored in substituted BPEA systems to control their arrangement. researchmap.jp

Table 2: Crystal Structure and Collision Cross Section Data for the Parent BPEA Molecule This data for the parent compound illustrates the parameters determined in solid-state and gas-phase structural studies, which are influenced by substituent groups in derivatives.

| Parameter | Value | Method/Source |

|---|---|---|

| Crystal System | Monoclinic | X-ray Crystallography ndl.go.jp |

| Space Group | C2/c | X-ray Crystallography ndl.go.jp |

| Dihedral Angle (phenylethynyl to anthracene) | 9.7° | X-ray Crystallography ndl.go.jp |

| Predicted CCS [M+H]⁺ | 210.2 Ų | CCSbase Prediction uni.lu |

Predictive Design of Structure-Property Relationships through Computational Methodologies

A major goal of theoretical chemistry in materials science is the predictive design of molecules with tailored properties. By using the computational methodologies described above, it is possible to establish clear structure-property relationships for the BPEA family.

Researchers can computationally model a wide range of derivatives with different substituents at various positions on the anthracene core or the peripheral phenyl rings. researchgate.netsemanticscholar.org These simulations can predict how a given modification will affect the HOMO-LUMO gap, absorption/emission wavelengths, fluorescence quantum yields, and solid-state packing. semanticscholar.org For instance, adding electron-donating groups to one end and electron-withdrawing groups to the other can induce intramolecular charge transfer, leading to a significant red-shift in emission. researchgate.netsemanticscholar.org

This predictive power allows for the rational, in silico design of new BPEA-based materials, such as this compound, for specific applications like efficient emitters in organic light-emitting diodes (OLEDs), fluorescent probes, or as annihilators in photon upconversion systems. researchgate.netchemrxiv.org

Supramolecular Chemistry and Self Assembly of 2 Ethyl 9,10 Bis Phenylethynyl Anthracene Derivatives

Influence of Non-Covalent Interactions on Self-Assembly

Non-covalent forces such as π-π stacking and hydrogen bonding are the primary drivers in the self-assembly of BPEA derivatives. nih.govrsc.org The interplay between these interactions determines the mechanistic pathway of aggregation and the stability of the resulting supramolecular structures. researchgate.net

For BPEA derivatives that lack specific directional functionalities like amide groups, the chief driving force for self-assembly is aromatic π-π stacking. ljmu.ac.uk In these systems, the large, electron-rich aromatic surfaces of the BPEA core tend to stack in a face-to-face manner. This arrangement, known as H-type aggregation, is characterized by a blue shift in the absorbance spectrum upon aggregation. ljmu.ac.uk However, relying solely on π-π interactions often results in less-ordered assemblies. nih.gov For example, a BPEA derivative featuring only hydrophobic side chains requires a relatively high concentration (ca. 2 mM in a nonpolar solvent like methylcyclohexane) to initiate self-association, indicating a reduced aggregation tendency compared to systems with additional stabilizing interactions. ljmu.ac.uk The resulting aggregates, while demonstrating the characteristic H-type face-to-face π-stacks, may be less defined. nih.govljmu.ac.uk

The introduction of functional groups capable of forming hydrogen bonds, such as amides, dramatically influences the self-assembly process. nih.gov Hydrogen bonds provide directionality and additional stability to the molecular aggregates, working in concert with π-π stacking. nih.govrsc.org This cooperative effect leads to the formation of significantly more ordered and stable assemblies. ljmu.ac.uk In a comparative study, a BPEA derivative featuring amide groups was found to readily aggregate at concentrations as low as 1 x 10⁻⁵ M, a much lower threshold than its counterpart lacking these groups. ljmu.ac.uk The combination of π-stacking and hydrogen bonding is a prerequisite for creating highly ordered BPEA assemblies in solution, driving the formation of well-defined one-dimensional structures. nih.govresearchgate.net This cooperative mechanism is crucial for elongating the supramolecular stacks and achieving a higher degree of organization. ljmu.ac.uk Studies on 2,7-substituted BPEA derivatives with phenol (B47542) residues also highlight that hydrogen bonding, in conjunction with π-π interactions, can promote the formation of strongly associated antiparallel dimers.

Controlling Molecular Organization and Aggregate Morphology

The ability to control how individual molecules pack together is essential for tailoring the properties of the final material. In BPEA derivatives, this control is achieved by tuning the non-covalent interactions through molecular design and adjusting external parameters. researchgate.net

The thermodynamics of this self-assembly can be modeled to extract key parameters, such as the nucleation constant (Kₙ) for the initial formation of a dimer and the elongation constant (Kₑ) for the subsequent growth of the stack. In a study of an amide-functionalized BPEA derivative, the elongation constant was found to be significantly larger than the nucleation constant, confirming a cooperative supramolecular polymerization process. ljmu.ac.uk

| Method | Nucleation Constant (Kₙ) [M⁻¹] | Elongation Constant (Kₑ) [M⁻¹] | Degree of Cooperativity (σ = Kₙ/Kₑ) |

|---|---|---|---|

| UV/Vis Spectroscopy | 2.1 (± 0.9) x 10² | 2.0 (± 0.2) x 10⁴ | 0.01 |

| Fluorescence Spectroscopy | 10 (± 1.0) x 10² | 5.0 (± 0.5) x 10⁴ | 0.02 |

Controlling the molecular packing in the solid state is critical for many applications of BPEA derivatives, particularly in the active layers of optoelectronic devices. nih.govresearchgate.net Bottom-up self-assembly from solution is a primary strategy to achieve this control. nih.gov The molecular design itself is a key tool; for instance, altering the substitution positions of side groups on the anthracene (B1667546) core can enhance intermolecular interactions and lead to more compact film morphologies. The choice of solvent and processing conditions can also guide the formation of different packing arrangements, such as lamellar or herringbone structures. researchgate.net Furthermore, introducing bulky or non-coplanar structures into the molecular backbone can disrupt dense packing, which is a strategy used to modify the optical and electronic properties of thin films. mdpi.com

Characterization of Self-Assembled Structures

A combination of spectroscopic, microscopic, and theoretical methods is employed to fully characterize the self-assembly process and the resulting structures of BPEA derivatives. nih.gov

Spectroscopic Studies: UV/Visible (UV/Vis) and fluorescence spectroscopy are essential for monitoring the aggregation in solution. Changes in the absorption and emission spectra, such as shifts in wavelength and changes in intensity upon varying concentration or temperature, provide evidence of aggregate formation and can reveal the nature of the packing (e.g., H-type aggregates). ljmu.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is also used to probe the interactions between molecules in the aggregated state. nih.gov

Microscopic Techniques: Atomic Force Microscopy (AFM) is a powerful tool for directly visualizing the morphology of the self-assembled structures on a surface. nih.gov It can confirm the formation of one-dimensional structures like fibers or stacks and provide information on their dimensions. ljmu.ac.uk

Theoretical Studies: Computational methods, such as semi-empirical calculations (e.g., PM6), are used to complement experimental findings. nih.gov These theoretical studies can provide insights into the preferred molecular conformations and the nature of the intermolecular interactions that stabilize the aggregates. nih.gov

Dynamic Light Scattering (DLS) for Nanoparticle Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of nanoparticles and macromolecules in solution. nih.govnih.gov The method measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. nih.govresearchgate.net Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. nih.govresearchgate.net By analyzing the time correlation of these intensity fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine their hydrodynamic radius via the Stokes-Einstein equation. nih.gov

In the context of 2-Ethyl-9,10-bis(phenylethynyl)anthracene and related BPEA derivatives, DLS is instrumental in characterizing the size of nanoparticles formed through methods like reprecipitation. researchgate.netresearchgate.net This process typically involves injecting a solution of the compound in a good solvent (e.g., acetone (B3395972) or THF) into a poor solvent, such as water, leading to the formation of stable, well-dispersed organic nanoparticles. researchgate.netresearchgate.net

Studies on the parent compound, BPEA, have demonstrated the utility of DLS in confirming the formation and size of such nanoparticles. For instance, BPEA nanoparticles prepared by a reprecipitation method were found to have an average diameter of approximately 40 nm. rsc.org Another study reported BPEA nanoparticles with average diameters ranging from 83 to 122 nm. researchgate.net The size can be influenced by factors such as the presence of surfactants, which can lead to smaller and more uniform nanoparticles. researchgate.net

Table 1: Hydrodynamic Diameter of BPEA Nanoparticles Measured by DLS

| Compound | Preparation Method | Average Diameter (nm) | Reference |

| 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) | Reprecipitation | ~40 | rsc.org |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | Reprecipitation | 83 - 122 | researchgate.net |

| Spiro-BTA | Reprecipitation (without surfactant) | 130 ± 20 | researchgate.net |

| Spiro-BTA | Reprecipitation (with surfactant) | 100 ± 20 | researchgate.net |

This table presents data for the parent BPEA compound and a related derivative to illustrate typical sizes obtained for this class of materials.

Spectroscopic Signatures of Aggregation in UV/Vis and Fluorescence

The aggregation of BPEA derivatives in solution leads to distinct changes in their electronic absorption (UV/Vis) and fluorescence spectra, providing valuable insight into the self-assembly process. nih.gov The nature of these spectral shifts can indicate the specific arrangement of the molecules within the aggregate, such as the formation of H- or J-aggregates.

For BPEA derivatives, the self-assembly process typically results in the formation of H-type aggregates, characterized by a parallel, face-to-face stacking of the aromatic cores. nih.govljmu.ac.uk This arrangement leads to strong excitonic coupling between the chromophores. The spectroscopic signatures of H-aggregation in BPEA systems are:

UV/Vis Absorption: A significant blue shift (hypsochromic shift) in the absorption bands compared to the spectrum of the monomeric (dissolved) species. nih.gov This shift arises from the parallel orientation of the transition dipole moments, which causes the highest energy electronic transition to become allowed while the lowest energy transition is forbidden. Studies on BPEA nanoparticles have also noted bathochromic (red) shifts of approximately 16 nm compared to the dissolved compound in THF, indicating that packing effects can vary depending on the specific nanostructure formed. researchgate.net

Fluorescence: A notable red shift in the emission spectrum, often accompanied by a decrease in fluorescence quantum yield (quenching) and a broadening of the emission band. nih.gov The fluorescence of BPEA aggregates is often assigned to an excimer-like state, which is a lower-energy excited state formed between two adjacent, interacting molecules. researchgate.net For example, BPEA nanoparticles have been observed to exhibit fluorescence peaks around 525 nm and 600 nm, with the latter being consistent with the emission from bulk crystals. researchgate.net In contrast, some nanoparticle systems have shown blue-shifted photoluminescence. researchgate.net

The self-assembly of two new BPEA derivatives, one with and one without amide functional groups, highlighted these spectroscopic changes. nih.govljmu.ac.uk The formation of H-type stacks was proposed for both, but the presence of hydrogen bonding in the amide-containing derivative significantly enhanced the stability and order of the assembly. nih.gov

Table 2: Spectroscopic Changes upon Aggregation of BPEA Derivatives

| Spectroscopic Technique | Monomer State (in good solvent) | Aggregate State (in poor solvent/high concentration) | Interpretation | Reference |

| UV/Vis Absorption | Sharp, well-defined vibronic bands. | Blue-shift (hypsochromic) of absorption bands. Loss of vibronic structure. | Formation of H-type aggregates. nih.gov | nih.govljmu.ac.uk |

| Fluorescence Emission | Strong, structured green fluorescence. | Broad, red-shifted, and often quenched emission. | Excimer formation due to π-π stacking. researchgate.net | nih.govresearchgate.net |

Atomic Force Microscopy (AFM) for Morphological Analysis

While spectroscopic methods and DLS provide information about aggregation and average particle size in solution, Atomic Force Microscopy (AFM) offers direct visualization of the morphology of the self-assembled structures on a surface. nih.gov This technique allows for the detailed characterization of the shape, size, and organization of individual nanoparticles or larger aggregates.

In the study of BPEA derivative self-assembly, AFM has been crucial in elucidating the role of intermolecular forces, such as hydrogen bonding, in directing the final morphology. nih.govljmu.ac.uk For a BPEA derivative lacking hydrogen-bonding capabilities, AFM imaging revealed the formation of ill-defined, amorphous aggregates. nih.gov

Conversely, for a similar BPEA derivative that featured amide groups capable of forming intermolecular hydrogen bonds, AFM analysis showed the formation of well-defined, one-dimensional (1D) stacks. nih.govljmu.ac.uk This demonstrated that the interplay between π-stacking of the anthracene cores and the directional nature of hydrogen bonding is essential for creating ordered, anisotropic assemblies from BPEA molecules in solution. nih.gov The ability to control the morphology of the active layer is critical for many of the potential applications of these materials in optoelectronics. nih.govljmu.ac.uk

AFM imaging, therefore, provides the visual evidence that complements the indirect observations from spectroscopy and DLS, confirming the formation of specific nanostructures and offering insights into the mechanisms that govern their self-assembly. nih.gov

Applications of 2 Ethyl 9,10 Bis Phenylethynyl Anthracene in Advanced Functional Materials

High-Efficiency Chemiluminescent Systems

2-EBPEA is a prominent fluorescer in peroxyoxalate chemiluminescence (POCT), the chemical reaction that powers commercial light sticks. This process involves the oxidation of an oxalate (B1200264) ester, which generates a high-energy intermediate. This intermediate then transfers its energy to the 2-EBPEA molecule, exciting it to a higher electronic state. As the molecule returns to its ground state, it emits light, producing a characteristic green glow.

Function as a Fluorescer in Oxalate Ester Chemiluminescence

In the oxalate ester chemiluminescence reaction, an oxalate ester such as bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO) reacts with hydrogen peroxide in the presence of a catalyst. This reaction produces a highly unstable, energy-rich intermediate, 1,2-dioxetanedione. dtic.mil This intermediate is not stable enough to be isolated but can efficiently transfer its chemical energy to a suitable fluorescent molecule, in this case, 2-EBPEA. dtic.mil

Performance Enhancements in Low-Temperature and High-Intensity/Short-Duration Formulations

A significant advantage of using 2-EBPEA and other alkyl-substituted 9,10-bis(phenylethynyl)anthracene (B116448) derivatives is the improved performance of chemiluminescent systems under various conditions. Research has demonstrated that formulations containing 2-EBPEA exhibit enhanced light output at lower temperatures compared to systems with unsubstituted 9,10-bis(phenylethynyl)anthracene (BPEA). google.com This is a crucial improvement for applications in cold environments where the rate of chemical reactions typically slows down, leading to reduced light intensity. dtic.mil

Furthermore, 2-EBPEA has been instrumental in developing high-intensity, short-duration chemiluminescent formulations. google.com These "glow sticks" are designed to produce a very bright light for a shorter period, which is desirable for certain emergency or signaling applications. The substitution of an ethyl group on the anthracene (B1667546) core of BPEA contributes to these enhanced properties, making 2-EBPEA a versatile fluorescer for a range of chemiluminescent products. google.comwikipedia.org

Development of Chemiluminescent Probes for Analytical and Biological Assays

The principles of peroxyoxalate chemiluminescence, utilizing fluorescers like BPEA derivatives, have been adapted for sensitive detection methods in analytical chemistry and biology. While specific research on 2-EBPEA in this context is less detailed in the provided search results, the broader class of BPEA compounds is recognized for its potential in creating chemiluminescent probes.

These probes can be designed to participate in specific chemical or biological reactions. The light emission from the chemiluminescent reaction can then be used to quantify the amount of a particular substance (analyte) or to visualize biological processes. The high efficiency of the BPEA core as a fluorescer is advantageous for developing assays with low detection limits.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The excellent fluorescent properties of 2-EBPEA also make it a valuable material for applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Role as Emissive Layer Components and Dopants

In OLEDs, the emissive layer is where the conversion of electrical energy into light occurs. 2-EBPEA can be used as a component of this layer, either as the primary emitting material or, more commonly, as a dopant in a host material. wikipedia.org When used as a dopant, a small amount of 2-EBPEA is mixed into a host material that has good charge-transporting properties.

When an electric current is passed through the OLED, the host material becomes excited and efficiently transfers its energy to the 2-EBPEA dopant molecules. These excited dopant molecules then emit light with their characteristic color and high efficiency. This host-dopant system is a common strategy to achieve bright and efficient emission in OLEDs.

Strategies for Optimizing Electroluminescence Efficiency and Color Purity

The choice of the host material is also crucial. The host should have a higher energy gap than the dopant to ensure efficient energy transfer. Furthermore, the charge-transporting properties of the host material should be balanced to ensure that both electrons and holes reach the emissive layer and recombine efficiently.

The molecular structure of the emitter itself plays a significant role. The ethyl substitution in 2-EBPEA can influence its solubility and film-forming properties, which are important for solution-based processing of OLEDs. Additionally, substitutions on the BPEA core can be used to tune the emission color, allowing for the development of emitters spanning the visible spectrum.

Photon Upconversion Systems

Photon upconversion (UC) is a process that converts lower-energy photons into higher-energy ones, a phenomenon with significant implications for solar energy harvesting, bioimaging, and data storage. Anthracene derivatives, including 2-Ethyl-9,10-bis(phenylethynyl)anthracene, are key players in a particularly efficient mechanism known as triplet-triplet annihilation photon upconversion (TTA-UC).

In TTA-UC systems, a sensitizer absorbs low-energy light and transfers its energy to an annihilator, which then emits a higher-energy photon. chemrxiv.orgnih.gov Derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) are highly regarded as annihilators in these systems. chemrxiv.orgresearchgate.net The process involves the sensitizer generating triplet excitons, which are transferred to two annihilator molecules. These two excited annihilator molecules then collide, pool their energy through triplet-triplet annihilation, and create a higher-energy singlet exciton (B1674681) that emits the upconverted light. nih.gov

BPEA and its derivatives, including the 2-ethyl substituted variant, are promising candidates for increasing the apparent anti-Stokes shift—the difference in energy between the absorbed and emitted photons. chemrxiv.orgresearchgate.net While BPEA has shown great promise in solution-based upconversion applications, its efficiency can be a limiting factor compared to other annihilators. chemrxiv.orgacs.org For instance, research comparing BPEA with 9,10-bis[((triisopropyl)silyl)ethynyl]anthracene (TIPS-Ac) for converting near-infrared energy to blue photons demonstrated a significant difference in performance. acs.org

Table 1: Comparison of Upconversion Quantum Yields (UCQY) for Different Annihilators This table illustrates the relative efficiency of BPEA compared to other compounds in a specific TTA-UC system.

| Annihilator | Upconversion Quantum Yield (UCQY) |

| TIPS-Ac | 27 ± 0.5% |

| TBP | 17.9% |

| BPEA | 2.0% |

Data sourced from ACS Materials Letters. acs.org

A significant advancement in TTA-UC involves pairing organic annihilators with inorganic sensitizers, particularly lead halide perovskites. chemrxiv.org Bulk perovskites have emerged as highly effective sensitizers due to their exceptional absorption capabilities in the near-infrared (NIR) spectrum. chemrxiv.orgchemrxiv.org The favorable alignment of energy bands between perovskites and BPEA derivatives makes them a compatible pair for creating efficient NIR-to-visible upconversion systems. chemrxiv.orgresearchgate.netresearchgate.net

The primary challenge in this field is the development of viable solid-state annihilators. chemrxiv.orgresearchgate.net Anthracene derivatives are being actively investigated as superior alternatives to materials like rubrene, which, despite being a top performer, offers a relatively small anti-Stokes shift. chemrxiv.orgresearchgate.netresearchgate.net By successfully sensitizing the triplet state of BPEA derivatives with perovskite thin films, researchers can achieve upconverted emission in the visible spectrum (e.g., green light at 550 nm) from NIR excitation (e.g., 780 nm). researchgate.net These hybrid perovskite/BPEA bilayer devices are crucial for studying and optimizing the upconversion process for practical applications. chemrxiv.org

The performance of BPEA derivatives in upconversion systems is highly dependent on their physical state and molecular organization. The optical properties observed in dilute solutions can differ dramatically from those in solid-state thin films, underscoring the critical role of intermolecular coupling. chemrxiv.orgresearchgate.net Studies on perovskite/BPEA devices have confirmed that these intermolecular interactions significantly impact the yield and properties of the upconverted emission. chemrxiv.orgresearchgate.netchemrxiv.org

The size of BPEA crystals, for example, has a direct effect on their optical characteristics. As crystal size increases from nanoparticles (~100 nm) to bulk crystals (~1 mm), the absorption spectra exhibit a red shift. researchgate.net Furthermore, the fluorescence emission of BPEA crystals shows two distinct peaks. The shorter wavelength peak is particularly sensitive to crystal size, shifting towards the blue end of the spectrum as the crystal size decreases. researchgate.net This phenomenon is attributed to changes in the molecular environment and the relative proportion of emissive sites within the crystal structure. researchgate.net

Table 2: Size-Dependent Fluorescence of BPEA Crystals This table shows the shift in the shorter wavelength emission peak of BPEA as a function of crystal size.

| Crystal State | Approximate Size | Shorter Wavelength Emission Peak |

| Nanoparticles | ~100 nm | 527 nm |

| Bulk Crystals | ~1 mm | 556 nm |

Data sourced from Size-dependent optical properties of 9,10-Bis(phenylethynyl)anthracene Crystals. researchgate.net

Control over the molecular arrangement through self-assembly is a key strategy for optimizing these materials. Research on BPEA derivatives has shown that the interplay of π-stacking and hydrogen-bonding is responsible for the formation of ordered, one-dimensional H-type aggregates. nih.gov These non-covalent interactions are prerequisites for creating well-ordered assemblies, which are essential for efficient energy transfer and upconversion in solid-state devices. nih.gov

Fluorescent Probes for Biological Imaging and Sensing

The intense fluorescence and high stability of this compound make it an excellent candidate for applications in biological imaging and the development of advanced sensing platforms.

This compound is recognized as a green fluorescent agent that provides stable emission suitable for detection and labeling applications. The parent BPEA molecule exhibits a fluorescence quantum yield of 1.0 in cyclohexane, signifying that nearly every absorbed photon is converted into an emitted fluorescent photon, a hallmark of an exceptional fluorophore. omlc.org

This high emission efficiency, combined with good solubility and high chemical, thermal, and photostability, makes BPEA derivatives strong candidates for use as fluorescent probes in demanding environments like single-molecule spectroscopy (SMS). researchgate.net Under deoxygenated conditions, BPEA can emit over 100 million photons before photobleaching, demonstrating its robustness for long-term imaging experiments. researchgate.net These properties make it a valuable tool for use as a fluorescent tag to label and visualize biological molecules and cellular structures in fluorescence microscopy.

Table 3: Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene (BPEA) This table summarizes the key spectral characteristics of the parent compound in cyclohexane.

| Property | Value |

| Excitation Wavelength | 425 nm |

| Molar Extinction Coefficient (@451.2 nm) | 35,400 cm⁻¹/M |

| Fluorescence Quantum Yield | 1.0 |

Data sourced from the Oregon Medical Laser Center (OMLC) and Berlman, 1971. omlc.org

The optical properties of BPEA can be modulated by its interaction with other molecules, a principle that has been harnessed to design highly sensitive sensing platforms. Nanoparticles of BPEA have been successfully employed as novel emitters in electrochemiluminescence (ECL) for the detection of amines. researchgate.netrsc.org

In this application, BPEA nanoparticles with an average size of around 40 nm produce strong and stable ECL emissions. rsc.org The intensity of this emission is highly sensitive to the presence of analytes such as tri(n-propyl)amine and creatinine. rsc.org This relationship allows for the quantitative detection of these molecules over a wide concentration range and with a low detection limit, demonstrating a practical application for monitoring biomolecules. researchgate.netrsc.org This work showcases how the fundamental luminescent properties of BPEA derivatives can be translated into functional devices for sensory detection. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components in the field of organic electronics, offering advantages such as mechanical flexibility and low-cost fabrication. The performance of these devices is critically dependent on the organic semiconductor material used in the active layer, which is responsible for charge transport. Anthracene and its derivatives have emerged as a promising class of materials for this purpose due to their inherent electronic properties and stability.

Anthracene Derivatives as Active Semiconductor Layers

Anthracene is a polycyclic aromatic hydrocarbon with a planar structure that facilitates strong intermolecular interactions, a key requirement for efficient charge transport in the solid state. Derivatives of anthracene are widely investigated as the active semiconductor layer in OFETs. Their rigid, planar conjugated core is conducive to forming well-ordered crystalline thin films, which allows for effective π-π stacking. This orbital overlap between adjacent molecules creates pathways for charge carriers (holes or electrons) to move through the material under the influence of an electric field.

The chemical stability and tunable electronic properties of the anthracene core make it an excellent building block for high-performance organic semiconductors. By chemically modifying the anthracene backbone with various functional groups, researchers can fine-tune the material's solubility, energy levels (HOMO/LUMO), and molecular packing, thereby optimizing the performance of the OFET device. The parent compound, 9,10-bis(phenylethynyl)anthracene (BPEA), is known to be a p-type semiconductor with potential for electronic applications. researchgate.net Its derivatives, including this compound, are designed to build upon these properties.

Correlation of Molecular Structure and Packing with Charge Carrier Mobility

The charge carrier mobility (µ), a measure of how quickly charge can move through the semiconductor, is one of the most important performance metrics for an OFET. This parameter is intrinsically linked to the molecular structure of the organic material and its packing arrangement in the solid-state thin film.

The introduction of phenylethynyl groups at the 9 and 10 positions of the anthracene core, as seen in this compound, extends the π-conjugated system. This extension can influence the material's electronic properties and intermolecular interactions. The packing of these molecules in a thin film, whether in a herringbone, slip-stacked, or other motif, dictates the degree of orbital overlap and, consequently, the efficiency of charge transport. acs.org For instance, certain crystalline polymorphs of 9,10-bis(phenylethynyl)anthracene have been shown to facilitate efficient electronic processes. acs.org

The addition of an ethyl group at the 2-position serves multiple functions. Alkyl side chains are known to improve the solubility and processability of organic semiconductors, which is crucial for forming high-quality thin films via solution-based techniques. acs.orgresearchgate.net However, the length and position of these alkyl chains also significantly impact molecular self-organization. researchgate.netnih.gov Studies on various anthracene derivatives have shown that optimizing the alkyl chain length is critical for achieving high charge mobility. acs.orgacs.org For example, a study on 2,6-di(4-alkyl-phenyl)anthracenes demonstrated that mobility tends to increase as the alkyl chain length decreases, which is related to enhanced film order and crystallinity. acs.orgresearchgate.net In another series of asymmetric anthracene derivatives, a moderate side chain length was found to be optimal for promoting self-organization and achieving higher field-effect mobility. acs.orgresearchgate.net Therefore, the ethyl group in this compound is expected to modulate the intermolecular packing, striking a balance between processability and the formation of a favorable solid-state morphology for efficient charge transport. A derivative of tetrakis(phenylethynyl)anthracene has been reported to exhibit a hole mobility of approximately 0.27 cm² V⁻¹ s⁻¹. nih.gov

The following table summarizes the reported hole mobilities for several anthracene derivatives, illustrating the impact of molecular structure on OFET performance.

| Anthracene Derivative | Substitution Pattern | Reported Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| 2,6-di-phenyl-anthracene (C₀-Ph-Ant) | Phenyl groups at 2,6 positions | 3.40 acs.orgresearchgate.net |

| 2,6-di-(4-methylphenyl)anthracene (C₁-Ph-Ant) | Methylphenyl groups at 2,6 positions | 2.40 nih.govacs.org |

| 2,6-di-(4-ethylphenyl)anthracene (C₂-Ph-Ant) | Ethylphenyl groups at 2,6 positions | 1.57 acs.orgresearchgate.net |

| 2-(p-pentylphenylethynyl)anthracene (PPEA) | Asymmetric, pentylphenylethynyl at 2 position | 0.55 acs.orgresearchgate.net |

| 9,10-bis((4-hexylphenyl)ethynyl)-2,6-bis(phenylethynyl)anthracene | Hexylphenylethynyl at 9,10; phenylethynyl at 2,6 | ~0.27 nih.gov |

| 2,6-di-(4-hexylphenyl)anthracene (C₆-Ph-Ant) | Hexylphenyl groups at 2,6 positions | 0.82 acs.orgresearchgate.net |

Structure Property Relationships and Molecular Engineering of 2 Ethyl 9,10 Bis Phenylethynyl Anthracene

Impact of Substituent Effects on Electronic and Photophysical Characteristics

The introduction of various functional groups onto the BPEA core has a profound impact on its electronic and photophysical behavior. Substituents can alter the electron density distribution, molecular geometry, and intermolecular interactions, thereby tuning properties like emission wavelength, fluorescence efficiency, and nonlinear optical responses. nih.gov

The ethyl group at the 2-position, as seen in 2-Ethyl-9,10-bis(phenylethynyl)anthracene, primarily enhances the molecule's solubility in various solvents without significantly disrupting the π-stacking interactions that are crucial for its optical properties. Halogenation, on the other hand, directly influences the electronic structure, leading to noticeable shifts in the emission spectra. For instance, introducing a chlorine atom to the BPEA core results in a redshift of the emission. Specifically, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) typically emits yellow-green light, while the 2-chloro isomer produces green light. wikipedia.org These changes are attributed to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Table 1: Effect of Substituents on the Emission of BPEA Derivatives This table is generated based on available data and provides a qualitative and quantitative overview.

| Compound | Substituent(s) | Observed Emission Color/Wavelength | Key Effect |

| 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) | None | Green | High quantum efficiency fluorophore. wikipedia.org |

| This compound | 2-Ethyl | Green | Improved solubility in non-polar solvents. |

| 1-Chloro-9,10-bis(phenylethynyl)anthracene | 1-Chloro | Yellow-Green | Redshift in emission compared to BPEA. wikipedia.org |

| 2-Chloro-9,10-bis(phenylethynyl)anthracene | 2-Chloro | Green | Used in 12-hour low-intensity light sticks. wikipedia.org |

| 4,4'-Difluoro-BPEA | 4,4'-Difluoro | Not specified | Higher excited singlet state energy than BPEA. nih.gov |

| 4,4'-Dimethoxy-BPEA | 4,4'-Dimethoxy | Not specified | Alters crystal packing and singlet fission rate. nih.gov |

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Goeppert-Mayer (GM) units. Functionalizing the BPEA scaffold is a key method for modulating its TPA properties.

Studies on related anthracene (B1667546) derivatives show that the TPA cross-section increases with greater donor-acceptor strength, extended conjugation length, and enhanced planarity of the π-system. korea.ac.kr For a series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with different groups at the 9,10-positions, TPA cross-sections were found to be in the range of 740–3940 GM. korea.ac.krnih.gov This research highlighted that phenylethynyl groups at the 9,10-positions are more effective for enhancing the two-photon action cross-section (the product of TPA cross-section and fluorescence quantum yield) compared to styryl groups. korea.ac.krnih.gov

The introduction of donor and acceptor groups significantly increases the TPA cross-section. korea.ac.kr This is due to the enhanced intramolecular charge transfer (ICT) character upon excitation, which increases the transition dipole moment. For instance, comparing anthracene-based chromophores to similar structures with a central benzene (B151609) ring, the anthracene core acts as a better electron donor, leading to stronger TPA fluorescence. wpmucdn.com Therefore, by carefully selecting and positioning functional groups on the this compound framework, it is possible to engineer molecules with large TPA cross-sections for applications like high-contrast bioimaging and optical power limiting. korea.ac.krwpmucdn.com

Table 2: Influence of Functional Groups on Two-Photon Absorption (TPA) in Anthracene Derivatives This table illustrates general trends in TPA modulation based on studies of related anthracene structures.

| Functionalization Strategy | Effect on TPA Cross-Section (σ₂) | Underlying Principle |

| Extension of π-Conjugation | Increase | Lengthens the path for electron delocalization, enhancing nonlinear response. korea.ac.krnih.gov |

| Introduction of Donor-Acceptor Groups | Significant Increase | Promotes intramolecular charge transfer (ICT), which boosts the TPA response. korea.ac.kr |

| Increasing Molecular Planarity | Increase | Improves π-orbital overlap and electron delocalization across the molecule. korea.ac.krrsc.org |

| Phenyl vs. Phenylethynyl vs. Styryl groups | Phenylethynyl > Styryl | The electronic nature of the linking group affects the overall conjugation and charge transfer characteristics. nih.gov |

Correlation between Molecular Planarity, Conjugation Length, and Excited State Behavior

The behavior of this compound in its electronically excited state is strongly governed by its molecular geometry, particularly the planarity of the system and the effective conjugation length. The core structure consists of a planar anthracene unit linked to two phenyl rings via ethynyl (B1212043) (acetylene) bridges. nih.gov

In the ground state, molecules with phenylethynyl components often exhibit torsional disorder, meaning the phenyl rings are twisted out of plane with respect to the central anthracene core. rsc.orgresearchgate.net This twisting disrupts the full π-conjugation of the system. Upon electronic excitation, the molecule tends to adopt a more rigid and planar conformation, which is energetically favorable for the excited state due to enhanced conjugation. rsc.org This planarization in the excited state is a key dynamic process. rsc.org